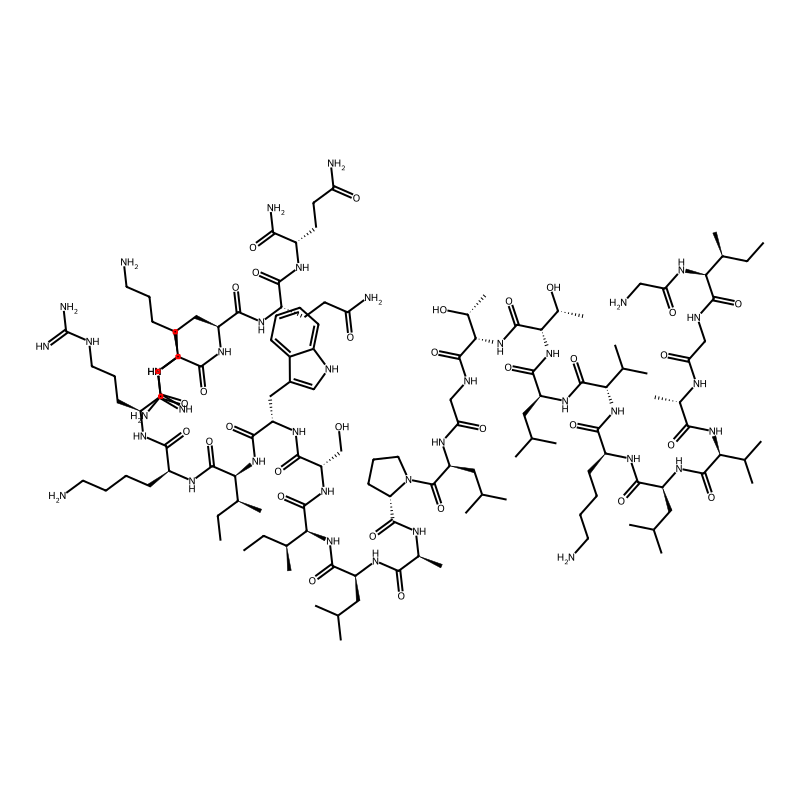Melittin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial Properties:
Melittin exhibits antimicrobial properties against bacteria, fungi, and viruses []. Studies suggest it disrupts the membranes of these pathogens, leading to cell death []. Researchers are investigating its potential as a natural antimicrobial agent, particularly against antibiotic-resistant strains.
Anti-Cancer Effects:
Melittin shows promise in cancer research. Studies have observed its ability to inhibit the growth and proliferation of various cancer cell lines []. It might also play a role in reducing metastasis, the spread of cancer cells []. However, further research is needed to understand the mechanisms behind these effects and develop safe and effective cancer therapies involving Melittin [, ].
Anti-Inflammatory Potential:
Melittin exhibits complex effects on the inflammatory response. In some cases, it appears to reduce inflammation []. However, it can also trigger inflammatory pathways []. Researchers are working to understand these seemingly contradictory effects and explore Melittin's potential role in modulating inflammation for therapeutic purposes [, ].
Cell Penetrating Peptide:
Due to its ability to interact with cell membranes, Melittin is being explored as a cell penetrating peptide (CPP) []. CPPs are short sequences that can deliver drugs or other molecules into cells. Research is ongoing to determine if Melittin can be harnessed as a tool for targeted drug delivery in various therapeutic applications [].
Melittin is a small, linear peptide consisting of 26 amino acids, primarily derived from the venom of the honeybee (Apis mellifera). It constitutes 40-60% of the dry weight of bee venom and is recognized as its major active component. The amino acid sequence of melittin is characterized by a hydrophobic N-terminal region and a polar, cationic C-terminal region, contributing to its amphipathic nature. This structural arrangement enables melittin to form an α-helical structure in aqueous environments, often aggregating into tetramers that facilitate its interaction with lipid membranes
Melittin exhibits significant reactivity with biological membranes, primarily through pore formation. When introduced into lipid bilayers, it disrupts membrane integrity, leading to hemolysis of red blood cells and cytotoxic effects on various cell types. The mechanism involves the insertion of melittin into the lipid bilayer, where it forms pores that allow ions and small molecules to pass freely, thus altering cellular homeostasis
Melittin is known for its diverse biological activities, including: Melittin can be synthesized through several methods: Research on melittin's interactions with biomembranes has revealed significant insights into its mechanism of action. Studies have shown that melittin binds to lipid bilayers and induces conformational changes that lead to pore formation. Techniques such as nuclear magnetic resonance spectroscopy have been utilized to analyze these interactions at a molecular level, providing a clearer picture of how melittin affects membrane dynamics and cellular integrity
Several peptides share similarities with melittin in terms of structure and function. Here’s a comparison highlighting their uniqueness: Melittin stands out due to its potent cytolytic activity and ability to induce pain responses, making it unique among similar compounds derived from animal venoms. Its amphipathic structure allows for versatile interactions with lipid membranes that are not as pronounced in other peptides listed above . Melittin’s sequence (GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂) is characterized by a hydrophobic N-terminal domain (residues 1–12) and a cationic C-terminal domain (residues 13–26). Key features include: Melittin adopts a helix-hinge-helix motif, a hallmark of membrane-active peptides. Structural studies reveal: Melittin’s conformation depends on environmental conditions: Irritant
Compound Structure Type Source Key Activity Melittin Linear peptide Honeybee venom Pore-forming, antimicrobial Apamin Linear peptide Honeybee venom Potent neurotoxin affecting potassium channels Mast Cell Degranulating Peptide Linear peptide Honeybee venom Induces mast cell degranulation Lysenin Linear peptide Earthworm lysenin Pore-forming activity Cecropins Linear peptide Insect hemolymph Antimicrobial Primary Structure: Amino Acid Sequence and Composition
Domain Residues Key Residues Function N-terminal 1–12 Hydrophobic (Val, Leu) Membrane insertion Hinge region 12–14 Gly-X-Pro motif (Gly12-Pro14) Conformational flexibility C-terminal 15–26 Cationic (Lys, Arg) Membrane destabilization Secondary Structure: α-Helical Domains and Helix-Hinge-Helix Motif
Environment Secondary Structure Stabilizing Factors Aqueous solution Partially helical monomer Low ionic strength, pH < 7.5 TFE-water mixtures Extended α-helix + 3₁₀-helix Trifluoroethanol (TFE) Membranes Amphipathic α-helices Hydrophobic interactions Tertiary and Quaternary Organization in Solution and Membranes
State Structure Key Interactions Functional Impact Tetramer (solution) Four α-helices Hydrophobic core Solubility in aqueous media Monomer (membrane) Single α-helix Bilayer partitioning Membrane lysis Comparative Structural Studies Across Species and Synthetic Variants
Natural Variants
Variant Key Mutation Structural Impact Functional Change Melittin-S Ser10 (hydrophilic) Disrupted N-terminal helix Reduced hemolysis Mel-AF Unspecified Enhanced helical stability Improved anticancer efficacy Synthetic Variants
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Sequence
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Other CAS
Metabolism Metabolites
Wikipedia
Dates
Explore Compound Types








